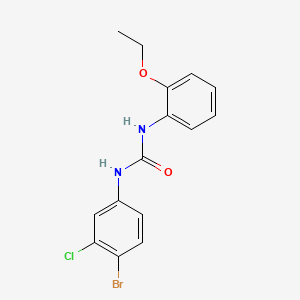![molecular formula C24H24N2OS B4758894 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B4758894.png)
4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide
Descripción general
Descripción
4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide, also known as DTNB, is a chemical compound that has been widely used in scientific research. This compound is a yellow-colored powder that is soluble in water and organic solvents. It is a thiol-reactive compound that is commonly used to measure the concentration of thiol-containing compounds in biological samples.
Mecanismo De Acción
4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide reacts with thiol-containing compounds through a nucleophilic substitution reaction. The thiol group of the compound attacks the carbon atom of the carbonyl group in this compound, resulting in the formation of a thioester intermediate. The intermediate then undergoes a rearrangement reaction to form the yellow-colored product.
Biochemical and Physiological Effects
This compound is a thiol-reactive compound that can have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of some enzymes that contain thiol groups. However, the concentration of this compound required to achieve this inhibition is much higher than the concentration used in typical thiol assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental setups. However, this compound has some limitations. It is not specific for thiol-containing compounds and can react with other nucleophiles such as amines and hydroxyl groups. This can lead to false positives in thiol assays. Additionally, the reaction between this compound and thiol-containing compounds is not instantaneous, which can lead to errors in kinetic measurements.
Direcciones Futuras
There are several future directions for research involving 4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide. One area of interest is the development of more specific thiol-reactive compounds that can distinguish between different types of thiol-containing compounds. Another area of interest is the use of this compound in the study of oxidative stress. This compound can be used to measure the concentration of reduced glutathione, which is an important antioxidant in cells. Finally, this compound can be used in the development of new enzyme assays that are based on thiol-reactive compounds.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been widely used in scientific research for a variety of applications. One of the most common applications of this compound is in the measurement of thiol-containing compounds in biological samples. Thiol-containing compounds such as glutathione, cysteine, and homocysteine play important roles in various biological processes, and their concentrations can provide important information about the health status of an organism. This compound reacts with thiol-containing compounds to form a yellow-colored product that can be quantified using spectrophotometry.
This compound has also been used in the study of enzyme kinetics. Many enzymes contain thiol groups that are important for their catalytic activity. This compound can be used to measure the activity of these enzymes by monitoring the rate of formation of the yellow-colored product.
Propiedades
IUPAC Name |
4-tert-butyl-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c1-24(2,3)18-12-9-17(10-13-18)22(27)26-23(28)25-20-14-11-16-8-7-15-5-4-6-19(20)21(15)16/h4-6,9-14H,7-8H2,1-3H3,(H2,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORZTGYKSKDUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4758814.png)


![2-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4758856.png)



![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-[4-(dimethylamino)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4758889.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazole-4-carboxamide](/img/structure/B4758893.png)

![N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4758906.png)
![3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B4758908.png)

